MAGE-1 (230-238)
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Description
Melanoma-associated antigen 1; MAGE-1
Scientific Research Applications
Genome Engineering and Strain Engineering
The MAGE (Multiplex Automated Genome Engineering) technique, developed recently, is gaining scientific interest in strain engineering. MAGE is efficient for manipulating genes simultaneously in multiple loci, which is crucial for assigning genetic codes and integrating non-natural amino acids. It holds promise for engineering robust strains for the production of chemicals, drugs, and biofuels on industrial scales (Singh & Braddick, 2015).
Application in Social Structure Studies
MAGE, initially designed for displaying molecules, shows potential in studying social networks. By applying MAGE to analyze social structures, researchers can explore the structural properties of various social datasets, such as friendship choices in specific communities (Freeman, Webster, & Kirke, 1998).
Monte Carlo Application Framework
MaGe, a software framework based on the Geant4 simulation toolkit, simulates the response of ultra-low radioactive background detectors to ionizing radiation. It's particularly useful in the Majorana and Gerda neutrinoless double-beta decay experiments, aiding the study of nuclear physics phenomena (Boswell et al., 2010).
Microbial Genome Annotation
Magnifying Genomes (MaGe) is a microbial genome annotation system. It integrates annotation data from bacterial genomes and is particularly valuable during the annotation of complete bacterial genomes. MaGe allows annotation curation and exploration of already published genomes, facilitating advancements in microbial genomics (Vallenet et al., 2006).
Biosynthesis Optimization
MAGE has been used for optimizing biosynthesis pathways, such as the 1-deoxy-D-xylulose-5-phosphate pathway in Escherichia coli to overproduce industrially significant compounds like lycopene. This demonstrates MAGE's capacity in creating genetic diversity and optimizing metabolic pathways (Wang et al., 2009).
Gene Repression and Cancer Research
The expression of the MAGE-1 gene, coding for a tumor antigen recognized by cytotoxic T lymphocytes, is up-regulated by the demethylating agent 5-aza-2'-deoxycytidine. This finding is significant in understanding gene expression in melanoma cells and its potential implications in cancer immunotherapy (Weber et al., 1994).
Integration with Clinical Decision Making
The MAGE-ML framework has been developed for retrieving and combining microarray data with clinical data, such as for breast cancer diagnosis. This integration signifies an important step towards utilizing microarray technology in clinical applications (Tjandra et al., 2003).
Cancer Immunotherapy
MAGE-1's nonapeptide, encoded by the third exon, is recognized by cytolytic T lymphocytes on HLA-A1, showcasing its potential in immunizing patients against tumors expressing MAGE-1. This area is crucial in the development of cancer immunotherapy strategies (Traversari et al., 1992).
Genome-Wide Demethylation
The activation of MAGE-1 in cancer cells is due to the demethylation of the promoter, a consequence of a genome-wide demethylation process occurring in many cancers. This insight is vital for understanding gene activation in cancer and the potential for targeted therapies (De Smet et al., 1996).
properties
sequence |
SAYGEPRKL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Melanoma-associated antigen 1 (230-238); MAGE-1 (230-238) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.